molecular formula C9H7F2N3O B2594691 3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1344049-83-7

3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2594691
CAS No.: 1344049-83-7
M. Wt: 211.172
InChI Key: IGVBTUSIUPVLQS-UHFFFAOYSA-N
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Description

3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,4-difluorobenzyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 2,4-difluorobenzylamine with 1H-1,2,4-triazole-5-one. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 2,4-difluorobenzyl group enhances its binding affinity and specificity towards certain targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzylamine
  • 2,4-Difluorobenzyl bromide
  • 2,4-Dichlorobenzyl chloride
  • 3,4-Difluorobenzylamine

Uniqueness

3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of the 2,4-difluorobenzyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-12-9(15)14-13-8/h1-2,4H,3H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVBTUSIUPVLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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